molecular formula C10H15N3O B14823770 5-Cyclopropoxy-N2,N4-dimethylpyridine-2,4-diamine

5-Cyclopropoxy-N2,N4-dimethylpyridine-2,4-diamine

Cat. No.: B14823770
M. Wt: 193.25 g/mol
InChI Key: CEAZELZNZDGZLR-UHFFFAOYSA-N
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Description

5-CYCLOPROPOXY-2-N,4-N-DIMETHYLPYRIDINE-2,4-DIAMINE is an organic compound with the molecular formula C10H15N3O It consists of a pyridine ring substituted with cyclopropoxy and dimethylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CYCLOPROPOXY-2-N,4-N-DIMETHYLPYRIDINE-2,4-DIAMINE typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as aldehydes and ammonia.

    Introduction of Cyclopropoxy Group: The cyclopropoxy group can be introduced via an etherification reaction using cyclopropanol and a suitable base.

    Dimethylation: The dimethylamino groups are introduced through a methylation reaction using dimethylamine and a methylating agent such as methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Common industrial methods include:

    Batch Processing: Utilizing large-scale reactors to carry out the synthesis in batches.

    Continuous Flow Processing: Employing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-CYCLOPROPOXY-2-N,4-N-DIMETHYLPYRIDINE-2,4-DIAMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropoxy or dimethylamino groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of partially or fully reduced pyridine derivatives.

    Substitution: Formation of substituted pyridine derivatives with new functional groups.

Scientific Research Applications

5-CYCLOPROPOXY-2-N,4-N-DIMETHYLPYRIDINE-2,4-DIAMINE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-CYCLOPROPOXY-2-N,4-N-DIMETHYLPYRIDINE-2,4-DIAMINE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, modulating their activity.

    Pathways Involved: It may influence signaling pathways, metabolic pathways, or gene expression, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    5-CYCLOPROPOXY-2-N,4-N-DIMETHYLPYRIDINE-2,4-DIAMINE: Shares structural similarities with other pyridine derivatives.

    5-CYCLOPROPOXY-2-N,4-N-DIMETHYLPYRIDINE-2,4-DIAMINE: Similar to other compounds with cyclopropoxy and dimethylamino groups.

Uniqueness

    Structural Features: The presence of both cyclopropoxy and dimethylamino groups on the pyridine ring makes it unique.

    Reactivity: Its reactivity profile differs from other pyridine derivatives due to the specific substituents.

Properties

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

5-cyclopropyloxy-2-N,4-N-dimethylpyridine-2,4-diamine

InChI

InChI=1S/C10H15N3O/c1-11-8-5-10(12-2)13-6-9(8)14-7-3-4-7/h5-7H,3-4H2,1-2H3,(H2,11,12,13)

InChI Key

CEAZELZNZDGZLR-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=NC=C1OC2CC2)NC

Origin of Product

United States

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